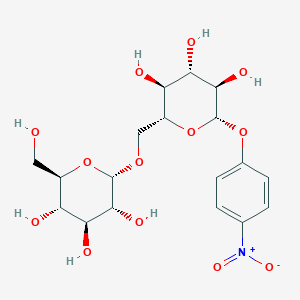

6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside de 4-nitrophényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside, also known as pNPG, is a synthetic substrate used in biochemical research to measure the activity of enzymes that hydrolyze glycosidic bonds. It is widely used in the study of enzymes such as beta-glucosidase, alpha-glucosidase, and beta-galactosidase.

Applications De Recherche Scientifique

Éducation biochimique

Enfin, le 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside de 4-nitrophényle est couramment utilisé dans les milieux éducatifs pour démontrer les réactions catalysées par les enzymes. Il fournit aux étudiants un moyen visuel de comprendre l'activité enzymatique et les principes de la biochimie, ce qui en fait un excellent outil pour les travaux pratiques en laboratoire.

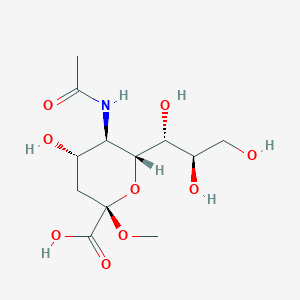

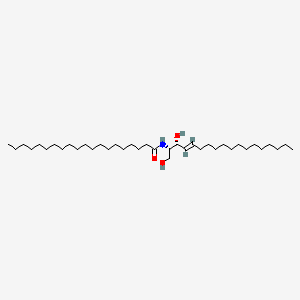

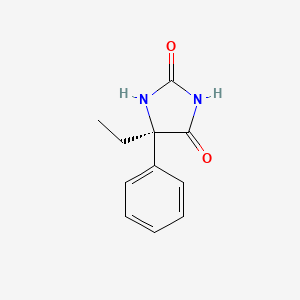

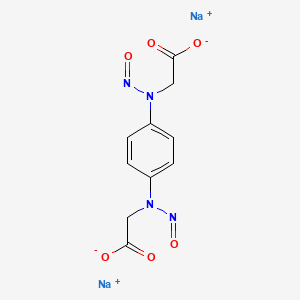

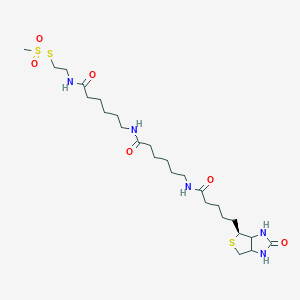

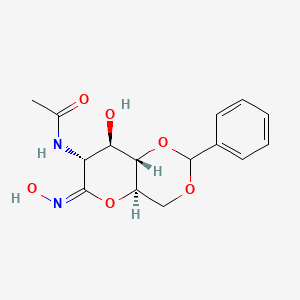

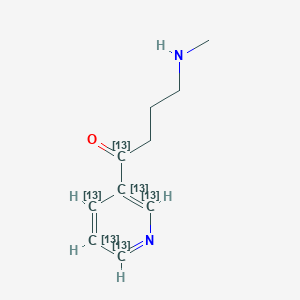

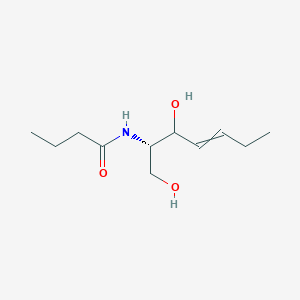

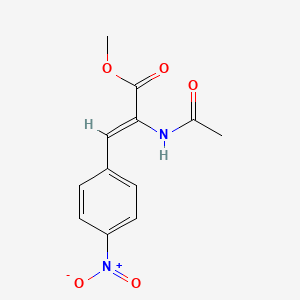

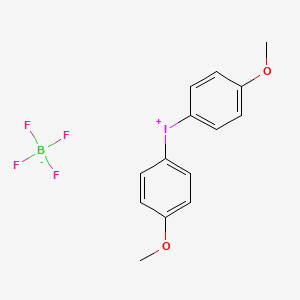

Chacune de ces applications met en évidence la polyvalence du This compound dans la recherche scientifique. Son rôle de substrat pour les glucosidases dans divers domaines permet une large gamme d'études, de la recherche biochimique fondamentale aux applications pratiques en médecine et en agriculture. Bien que la recherche n'ait pas permis d'obtenir des études ou des résultats spécifiques, les applications mentionnées sont basées sur les utilisations typiques de composés glycosidiques similaires en recherche biochimique {svg_1} {svg_2} {svg_3}.

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside , also known as p-Nitrophenyl-beta-D-melibiose , are enzymes involved in carbohydrate metabolism, specifically glycosidases .

Mode of Action

This compound is a chromogenic pNP enzyme substrate. It interacts with its target enzymes by serving as a substrate. When the enzymes act on this substrate, it leads to a color change, which can be measured to determine the activity of the enzymes .

Biochemical Pathways

The compound is involved in the biochemical pathways of carbohydrate metabolism. It is specifically designed for studying glycosidases, which are enzymes that break down glycosidic bonds in carbohydrates .

Pharmacokinetics

As a substrate for enzymes, it is expected to be metabolized and broken down into its constituent parts during the enzymatic reaction .

Result of Action

The action of the compound results in a color change, which is used to measure the activity of the target enzymes. This allows researchers to study the function and activity of glycosidases and other enzymes involved in carbohydrate metabolism .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidases. When hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This compound interacts with various glycosidases, including alpha-glucosidase and beta-glucosidase, facilitating the study of enzyme kinetics and inhibition .

Cellular Effects

The effects of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside on cells are primarily observed in its role as a substrate in enzymatic assays. It influences cell function by providing a means to measure enzyme activity, which is critical in understanding cell signaling pathways, gene expression, and cellular metabolism. The hydrolysis of this compound by glycosidases can indicate the presence and activity levels of these enzymes in various cell types .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside exerts its effects through its interaction with glycosidases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis to release 4-nitrophenol and glucose. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity, inhibition, and substrate specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside are important considerations. Over time, the compound may degrade, affecting the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can impact the reliability of results in extended experiments .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside in animal models vary with dosage. At optimal doses, the compound effectively serves as a substrate for glycosidase activity assays. At high doses, it may exhibit toxic effects or interfere with other metabolic processes. Threshold effects have been observed, indicating the importance of precise dosing in experimental setups .

Metabolic Pathways

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and beta-glucosidase, which catalyze its hydrolysis. This interaction affects metabolic flux and the levels of metabolites like glucose and 4-nitrophenol, providing insights into enzyme function and regulation .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its function as an enzymatic substrate. The compound’s distribution can affect the accuracy of enzymatic assays and the interpretation of results .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with glycosidases. The localization of the compound affects its activity and function, influencing the outcomes of biochemical assays .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside involves the protection of the hydroxyl groups on glucose, followed by the glycosylation of the protected glucose with 4-nitrophenol. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "D-glucose", "4-nitrophenol", "Acetic anhydride", "Methanol", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanesulfonic acid", "Sodium methoxide" ], "Reaction": [ "Protection of glucose hydroxyl groups with acetic anhydride and pyridine", "Glycosylation of protected glucose with 4-nitrophenol using dimethylformamide and triethylamine as catalysts", "Deprotection of glucose hydroxyl groups using methanesulfonic acid", "Purification of the product using column chromatography", "Conversion of the product to the desired salt form using sodium methoxide" ] } | |

Numéro CAS |

335193-88-9 |

Formule moléculaire |

C18H25NO13 |

Poids moléculaire |

463.4 g/mol |

Nom IUPAC |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-/m1/s1 |

Clé InChI |

ISCYUJSLZREARS-VHQOPQIKSA-N |

SMILES isomérique |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Synonymes |

4-Nitrophenyl 6-O-α-D-Galactopyranosyl-β-D-glucopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.